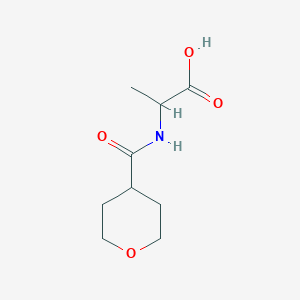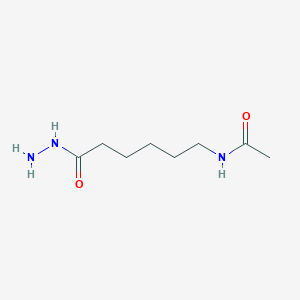![molecular formula C7H9N5 B1386135 1-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine CAS No. 1156389-51-3](/img/structure/B1386135.png)
1-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine
Descripción general
Descripción
Synthesis Analysis
Several synthetic routes have been explored to obtain this compound. One notable method involves the aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]Triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol. This approach yields a series of novel derivatives, including 1-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Facile Synthesis and Structural Elucidation : A novel synthetic method involving oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives has been developed for the production of [1,2,4]triazolo[4,3-a]pyrazin-3-amines. This method offers a mild and convenient approach to synthesize various halogenated [1,2,4]triazolo[4,3-a]pyrazin-3-amines, including 5-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine. The structural elucidation of these compounds utilized 1H-NMR, 13C-NMR, ESI-HRMS, and nuclear Overhauser effect spectra (Li et al., 2019).
Antimicrobial Activities
Antibacterial and Antifungal Efficacy : Some new pyrazoline and pyrazole derivatives, including those with [1,2,4]triazolo moieties, have shown promising antibacterial and antifungal activities. These compounds, synthesized from α,β-unsaturated ketones and hydrazinyl benzenesulfonamide hydrochloride, have been tested against organisms like E. coli, P. aeruginosa, S. aureus, and C. albicans, demonstrating significant antimicrobial efficacy (Hassan, 2013).
Enzyme Inhibition for Therapeutic Application
Dipeptidyl Peptidase IV Inhibitors for Type 2 Diabetes : The synthesis of fused triazole derivatives, including 3-oxo-3-[3-trifluoromethyl-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-phenylpropan-1-amine, highlights their significance as potent inhibitors of the dipeptidyl peptidase-IV enzyme. These compounds are considered promising for the treatment or prevention of type 2 diabetes due to their potent enzyme inhibition capability and beneficial pharmacokinetic properties (Kim et al., 2005).
Lipoxygenase Inhibition
Potential Inhibitors of 15-Lipoxygenase : Novel bis-cyclized products derived from [1,2,4]triazolo pyrazines have been synthesized and evaluated as potential inhibitors of 15-lipoxygenase, an enzyme implicated in various inflammatory and cardiovascular diseases. Compounds featuring tertiaryamino pyrimidinyl and triazolyl thiadiazine moieties exhibited significant inhibitory activity, offering a new avenue for the development of anti-inflammatory agents (Asghari et al., 2016).
Mecanismo De Acción
Target of Action
The primary targets of 1-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine are c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, and their overexpression or mutation can lead to various types of cancer .
Mode of Action
This compound interacts with its targets by inhibiting their activities . The inhibition of c-Met/VEGFR-2 kinases disrupts the signaling pathways that promote cell proliferation and survival, thereby exerting an anti-cancer effect .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these kinases, it disrupts the downstream effects of these pathways, which include cell growth, survival, and angiogenesis . This disruption can lead to the death of cancer cells and the inhibition of tumor growth .
Pharmacokinetics
Similar compounds have been shown to have satisfactory activity compared with lead compounds
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines . For example, one derivative of the compound showed potent activity against A549, MCF-7, and Hela cancer cell lines . It also inhibited the growth of A549 cells in a dose-dependent manner and induced late apoptosis of these cells .
Análisis Bioquímico
Biochemical Properties
1-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in DNA replication and repair, thereby exhibiting potential anticancer properties . Additionally, it interacts with microbial enzymes, disrupting their metabolic processes and leading to antimicrobial effects .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been observed to induce apoptosis by activating specific signaling pathways and altering the expression of genes involved in cell survival and proliferation . Moreover, it affects cellular metabolism by inhibiting key enzymes, leading to reduced energy production and cell growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the target molecule . For example, the compound has been shown to inhibit DNA polymerase, an enzyme crucial for DNA replication, thereby preventing cancer cell proliferation . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. Over time, the compound’s stability and degradation can influence its biological activity. Studies have shown that it remains stable under physiological conditions for extended periods, ensuring sustained effects on cellular function . Prolonged exposure can lead to degradation, reducing its efficacy . Long-term studies have also indicated potential cumulative effects on cellular processes, such as sustained inhibition of enzyme activity and prolonged alterations in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as reduced tumor growth and enhanced antimicrobial activity . At higher doses, toxic effects can be observed, including liver and kidney damage, indicating a narrow therapeutic window . Threshold effects have also been noted, where a specific dosage is required to achieve the desired biological activity without adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound has been shown to inhibit key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and energy production . Additionally, it affects the tricarboxylic acid cycle by modulating the activity of enzymes involved in this pathway . These interactions result in altered metabolic flux and changes in metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the nucleus and mitochondria, where it exerts its effects . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can accumulate in the nucleus, where it interacts with DNA and nuclear proteins to modulate gene expression . Additionally, it can localize to the mitochondria, affecting mitochondrial function and energy production . These subcellular localizations are crucial for the compound’s biological activity and therapeutic potential.
Propiedades
IUPAC Name |
1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c1-5(8)7-11-10-6-4-9-2-3-12(6)7/h2-5H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLOSVJGMUQZLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C2N1C=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B1386053.png)
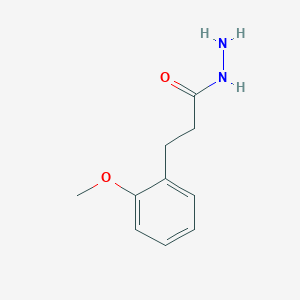
![N-[(3,5-dichlorophenyl)methyl]cyclopropanamine](/img/structure/B1386058.png)
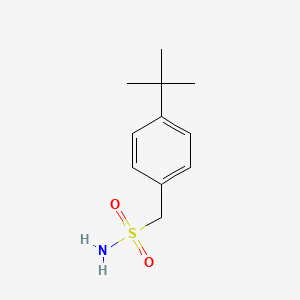
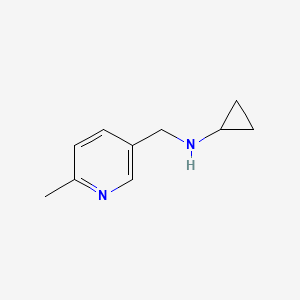

![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-methylaniline](/img/structure/B1386064.png)
![Methyl 2-[(2-chloropropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1386065.png)
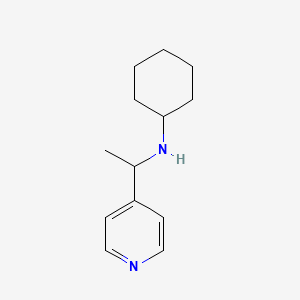
![N-[(5-bromopyridin-3-yl)methyl]cyclopropanamine](/img/structure/B1386069.png)
